![molecular formula C18H24ClFN2O3 B13458539 1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B13458539.png)
1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride is a complex organic compound that features a combination of fluorophenyl, piperidine, and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common approach is the coupling of a fluorophenylmethyl piperidine derivative with a pyrrolidine carboxylic acid derivative under specific reaction conditions. The reaction may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperidine derivatives: Compounds such as N-acylpiperidine and piperidine sulfonamides.
Uniqueness
1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific combination of fluorophenyl, piperidine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H24ClFN2O3 |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
1-[1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl]pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H23FN2O3.ClH/c19-16-5-1-3-13(9-16)10-20-7-2-4-14(11-20)17(22)21-8-6-15(12-21)18(23)24;/h1,3,5,9,14-15H,2,4,6-8,10-12H2,(H,23,24);1H |
InChI-Schlüssel |
GSENMJRMGGCLQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCC(C3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


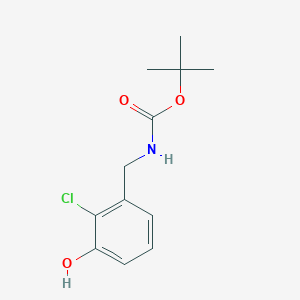

![1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)
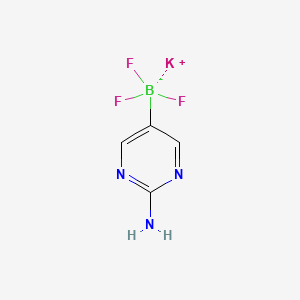
![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)
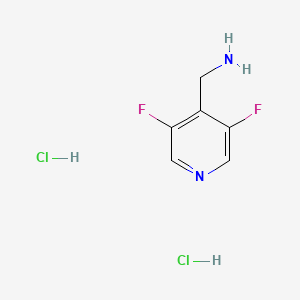
![Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458510.png)
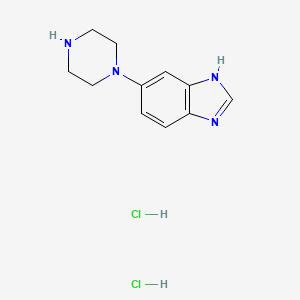
amine hydrochloride](/img/structure/B13458519.png)
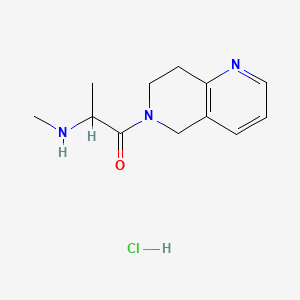


![Benzo[d]thiazol-7-ylboronic acid](/img/structure/B13458546.png)
